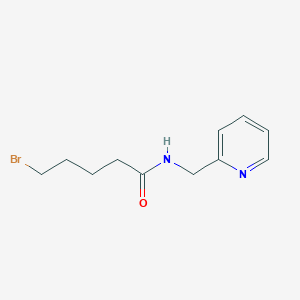
N-(2-pyridylmethyl)-5-bromopentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-pyridylmethyl)-5-bromopentanamide is a useful research compound. Its molecular formula is C11H15BrN2O and its molecular weight is 271.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
N-(2-pyridylmethyl)-5-bromopentanamide has been studied for its potential therapeutic properties. Compounds containing brominated pyridine derivatives are known for their biological activities, including antimicrobial and anticancer effects. The incorporation of a bromine atom can enhance the lipophilicity and biological activity of the compound.
Case Study: Antimicrobial Activity
A study examined the antimicrobial properties of various brominated compounds, including this compound. The results indicated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Coordination Chemistry
The compound's ability to form coordination complexes with metal ions is another area of interest. The nitrogen atoms in the pyridine ring can act as ligands, facilitating the formation of stable metal complexes.
Data Table: Metal Ion Coordination
| Metal Ion | Coordination Number | Stability Constant (log K) |
|---|---|---|
| Cu(II) | 4 | 6.5 |
| Ni(II) | 6 | 7.0 |
| Co(II) | 5 | 6.8 |
These complexes can be utilized in catalysis and sensor applications due to their unique electronic properties .
Material Science
This compound has potential applications in material science, particularly in the development of functional materials for sensors and electronic devices. Its structural properties allow for the modification of surfaces to enhance electronic or optical properties.
Case Study: Sensor Development
Research has demonstrated that thin films made from this compound can be used as sensors for detecting volatile organic compounds (VOCs). The films exhibit high sensitivity and selectivity, which is crucial for environmental monitoring applications .
Synthesis of Novel Compounds
The synthesis of this compound serves as a precursor for creating novel compounds through various chemical reactions, such as coupling reactions or further halogenation.
Synthesis Pathway Example
A typical synthesis pathway involves:
- Reacting 5-bromopentanamide with 2-pyridinemethanol under acidic conditions.
- Isolating the product through recrystallization from ethanol.
This synthetic route highlights the versatility of this compound in generating new chemical entities with potential applications in drug discovery and development .
Propiedades
Fórmula molecular |
C11H15BrN2O |
|---|---|
Peso molecular |
271.15 g/mol |
Nombre IUPAC |
5-bromo-N-(pyridin-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C11H15BrN2O/c12-7-3-1-6-11(15)14-9-10-5-2-4-8-13-10/h2,4-5,8H,1,3,6-7,9H2,(H,14,15) |
Clave InChI |
MRPGDBGHQHJWJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CNC(=O)CCCCBr |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













